![molecular formula C9H13ClN4O B2405581 1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride CAS No. 2413868-84-3](/img/structure/B2405581.png)
1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride
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Overview
Description
“1-(6-Aminopyridin-3-yl)piperazin-2-one;hydrochloride” is a chemical compound with the CAS Number: 2413868-84-3 . It has a molecular weight of 228.68 . The IUPAC name for this compound is 1-(6-aminopyridin-3-yl)piperazin-2-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N4O.ClH/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14;/h1-2,5,11H,3-4,6H2,(H2,10,12);1H . This code provides a specific string of characters that represent the compound’s molecular structure.Scientific Research Applications
Crystal Structure Analysis
The hydrochloride salt of a related compound, 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, was studied for its crystal structure and compared with its fluorinated analogue. This research is significant for understanding the structural aspects of similar compounds (Ullah & Stoeckli-Evans, 2021).
Synthetic Processes
A scalable and facile synthetic process was established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This process is relevant for the large-scale synthesis of related compounds (Wei et al., 2016).
Synthesis and Characterization
New 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts were synthesized as potential dual antihypertensive agents. The study provided insights into the protonation of nitrogen atoms in the piperazine ring of hydrochloride salts (Marvanová et al., 2016).
Pharmaceutical Development
The hydrochloride salt of a CGRP receptor inhibitor was developed through a convergent, stereoselective, and economical synthesis. This demonstrates the potential pharmaceutical applications of hydrochloride salts of piperazine derivatives (Cann et al., 2012).
Luminescent Properties and Electron Transfer
Research on novel piperazine substituted naphthalimide model compounds, including their luminescent properties and photo-induced electron transfer, highlights the potential application in fluorescence and imaging technologies (Gan et al., 2003).
Synthesis and Antibacterial Activity
Studies on the synthesis and antibacterial activity of derivatives like Terazosin hydrochloride provide insights into the potential antibacterial applications of similar compounds (Kumar et al., 2021).
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been known to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Compounds with similar structures, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that this compound may interact with pathways involving dopamine and serotonin .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
properties
IUPAC Name |
1-(6-aminopyridin-3-yl)piperazin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.ClH/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14;/h1-2,5,11H,3-4,6H2,(H2,10,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJGTFYUIAHOKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CN=C(C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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